

"physical and chemical properties of 4-Azido-2-chloroaniline"

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Compound of Interest

Compound Name: 4-Azido-2-chloroaniline

Cat. No.: B15478074

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An In-Depth Technical Guide to 4-Azido-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloroaniline is a substituted aromatic amine containing both an azide and a chloro functional group. This unique combination of reactive moieties makes it a potentially valuable, yet under-documented, building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other specialized chemical products. The azido group can serve as a precursor for the formation of nitrogen-containing heterocycles, participate in "click" chemistry via Huisgen cycloaddition, or be used in photoaffinity labeling studies. The chloro and amino substituents offer further sites for chemical modification, allowing for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **4-Azido-2-chloroaniline**, a detailed hypothetical protocol for its synthesis, and essential safety and handling information. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some information presented is based on the known properties of structurally related compounds, such as 4-chloroaniline and other azidoaniline derivatives.

Physical and Chemical Properties

There is a notable scarcity of experimentally determined physical and chemical data for **4-Azido-2-chloroaniline** in scientific literature and chemical databases. The following table summarizes the available and estimated properties.

Table 1: Physical and Chemical Properties of **4-Azido-2-chloroaniline** and Related Compounds

Property	4-Azido-2-chloroaniline (Predicted/Inferred)	4-Chloroaniline (Experimental)	2-Azidoaniline (Experimental)
Molecular Formula	C ₆ H ₅ ClN ₄	C ₆ H ₆ ClN ₄ [1][2][3]	C ₆ H ₆ N ₄ [4]
Molecular Weight	168.58 g/mol	127.57 g/mol [1][3]	134.14 g/mol [4]
Appearance	Pale yellow to brown solid (predicted)	Colorless to pale yellow crystals[1]	Not specified
Melting Point	Not available	67-70 °C	Not available
Boiling Point	Not available	232 °C[2]	Not available
Solubility	Predicted to be soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.	Soluble in hot water and organic solvents. [2]	Not available
Vapor Pressure	Not available	0.15 mmHg (25 °C)	Not available
Vapor Density	Not available	4.4 (vs air)	Not available

Spectroscopic Data

Specific spectroscopic data for **4-Azido-2-chloroaniline** is not readily available. The following are predicted characteristics based on related structures.

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns will be influenced by the positions of the amino, chloro, and azido groups. A broad singlet corresponding to the amino protons would also be expected.
- ^{13}C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm^{-1}), the asymmetric stretching of the azide group (around 2100-2200 cm^{-1}), and C-Cl stretching (typically in the fingerprint region).

Experimental Protocols

As a specific, validated synthesis protocol for **4-Azido-2-chloroaniline** is not available in the reviewed literature, a hypothetical protocol is proposed based on well-established synthetic transformations of aromatic amines. The most plausible route involves the diazotization of a suitable aniline precursor followed by nucleophilic substitution with an azide salt.

Proposed Synthesis of 4-Azido-2-chloroaniline from 2,4-Dichloroaniline

This proposed synthesis involves a two-step process: the diazotization of 2,4-dichloroaniline and the subsequent reaction with sodium azide.

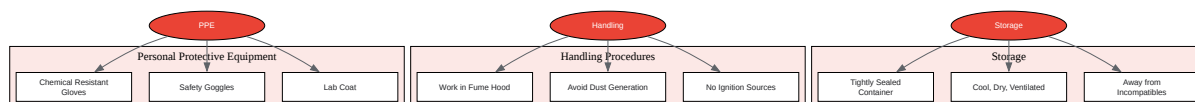
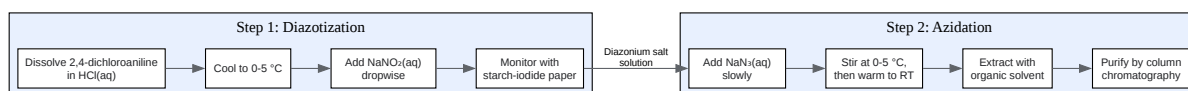
Step 1: Diazotization of 2,4-Dichloroaniline

- Dissolution: Dissolve 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
- Cooling: Cool the solution to 0-5 $^{\circ}\text{C}$ in an ice-water bath with constant stirring.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline solution. Maintain the temperature below 5 $^{\circ}\text{C}$ throughout the addition. The

completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Azidation of the Diazonium Salt

- **Azide Addition:** To the cold diazonium salt solution, slowly add a pre-cooled aqueous solution of sodium azide (NaN_3). Vigorous nitrogen evolution will be observed.
- **Reaction:** Allow the reaction mixture to stir at 0-5 °C for a specified period, then let it warm to room temperature.
- **Extraction:** Extract the product from the aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.



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